molecular formula C4H7ClO B2721253 trans-4-Chloro-2-butene-1-OL CAS No. 1576-93-8; 1775-39-9

trans-4-Chloro-2-butene-1-OL

Cat. No.: B2721253
CAS No.: 1576-93-8; 1775-39-9
M. Wt: 106.55
InChI Key: WVRLAHTVGOLBEB-OWOJBTEDSA-N
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Description

Contextual Significance in Organic Synthesis and Industrial Applications

The unique molecular architecture of trans-4-chloro-2-butene-1-ol (B75090), with its distinct reactive sites, makes it a valuable intermediate in both laboratory-scale organic synthesis and larger industrial processes. lookchem.comvulcanchem.com The presence of both a hydroxyl group and a chlorine atom allows for sequential reactions, making it a useful building block for constructing more complex molecules. vulcanchem.com

In organic synthesis, it serves as a precursor for a variety of other chemical compounds, including esters, ethers, ketones, and amides. chembk.comlookchem.com Its versatility allows it to be a key component in the development of new chemical methodologies in research settings. lookchem.com

Industrially, this compound is utilized in several key sectors:

Pharmaceuticals: It is an important intermediate in the synthesis of various drugs and pharmaceutical products. lookchem.comchembk.com Its chiral nature is particularly valuable for producing specific enantiomers required for chiral pharmaceuticals. vulcanchem.comguidechem.com

Agrochemicals: The compound can be used in the synthesis of pesticides. lookchem.com

Dyes: It also finds application in the manufacturing of dyes. lookchem.com

Material Science: In polymer chemistry, the double bond in the molecule can undergo polymerization. vulcanchem.com This makes it useful in the production of polymers, resins, and elastomers with specific thermal and mechanical properties. vulcanchem.comsmolecule.com

Historical Trajectory of Research and Development in Butene Chemistry

The study of butenes is a fundamental part of olefin chemistry. Butenes (C₄H₈) are isomers of an alkene that exist as colorless gases. wikipedia.orgbritannica.com While present in crude oil, they are in quantities too small for direct extraction. wikipedia.org The commercial production of butenes historically relies on methods like the catalytic cracking of larger hydrocarbon molecules found in petroleum and, more recently, the catalytic dehydrogenation of butanes. wikipedia.orgbritannica.com

The history of the parent alkane, butane (B89635) (C₄H₁₀), dates back to 1849 when it was first synthesized, though accidentally, by chemist Edward Frankland. acs.orgwikipedia.org Edmund Ronalds was the first to discover it in crude petroleum in 1864 and describe its properties. wikipedia.org However, butenes and butanes had little practical application until the 1910s, when they were identified as components in gasoline. wikipedia.org

Throughout the 20th century, the primary industrial uses for butenes were for the production of octanes to improve gasoline fuel performance and as a feedstock for producing butadiene, which is a key monomer for synthetic rubber. britannica.com Butenes were also transformed into butyl alcohols for use as commercial solvents. britannica.com This historical foundation in large-scale petrochemical processing paved the way for the development of more specialized, functionalized butene derivatives like this compound.

Current Research Landscape and Future Directions for Functionalized Olefins

Olefins, or alkenes, are fundamental building blocks in modern organic chemistry due to their ready availability and reactivity. researchgate.net this compound is an example of a functionalized olefin, a class of molecules at the forefront of chemical research. The direct functionalization of olefins is a major area of exploration, aiming to efficiently increase molecular complexity from simple starting materials. researchgate.netrsc.org

The current research landscape is characterized by the development of innovative catalytic systems and reaction pathways to synthesize functionalized olefins with high precision and efficiency. ippi.ac.ir Key areas of active research include:

Catalytic Systems: Significant progress has been made with catalysts based on transition metals like cobalt, copper, palladium, and nickel. researchgate.netippi.ac.ir Copper-hydride (CuH) catalyzed reactions, for instance, have been developed for hydroamination and other hydrofunctionalization processes. mit.edu

Asymmetric Functionalization: There is a strong focus on developing methods for asymmetric synthesis, which creates specific chiral molecules. sioc-journal.cn This is often achieved using chiral hypervalent iodine reagents or other chiral catalysts to yield enantiomerically enriched products, which are crucial for the pharmaceutical industry. sioc-journal.cn

Radical-Initiated Reactions: Carbon-centered radical-initiated transformations are being increasingly used for olefin functionalization, including hydroalkylation and difunctionalization reactions. mdpi.com

Sustainable Chemistry: A major trend is the move toward more sustainable and environmentally friendly processes. ippi.ac.ir This includes the use of electrochemistry, which can generate reactive intermediates under mild conditions, and the development of catalysts that are more efficient and reduce waste. rsc.orgippi.ac.ir

Looking ahead, future research in functionalized olefins is expected to focus on several key directions. There is a drive to broaden the scope of possible transformations, such as constructing new carbon-phosphorus (C-P) and carbon-boron (C-B) bonds. rsc.org The development of more practical, milder, and highly selective reaction conditions remains a priority. mit.edu Furthermore, a significant goal is the synthesis of novel functional polyolefins. mdpi.com Researchers are working on incorporating polar functional groups into polymers like polypropylene (B1209903) to improve properties such as compatibility with other materials, which would be beneficial for creating advanced composites and improving the recycling of mixed plastics. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
This compound (2E)-4-chlorobut-2-en-1-ol C₄H₇ClO
Butene Butene C₄H₈
Butane Butane C₄H₁₀
Butadiene Buta-1,3-diene C₄H₆

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-chlorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLAHTVGOLBEB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to trans-4-Chloro-2-butene-1-OL (B75090)

The synthesis of this compound can be achieved through several established routes, each with distinct advantages and applications. These methods range from direct functionalization of precursors to more complex multi-step strategies.

Direct Chlorination Approaches to Unsaturated Alcohols

Direct chlorination methods provide a straightforward pathway to chloroalkenols by introducing a chlorine atom into an unsaturated alcohol precursor. One common method involves the reaction of an alcohol with a chlorinating agent. For instance, organic chlorides can be prepared by reacting the corresponding alcohols with thionyl chloride in the presence of a triarylphosphine oxide catalyst. A specific preparation for this compound involves reacting 4-hydroxy-2-butanol with hydrogen chloride, where the hydroxyl group is directly replaced.

Another powerful technique is the halofunctionalization of alkenes, which allows for the simultaneous addition of a halogen and a functional group across a double bond. For allylic alcohols, titanium-based catalytic systems have been developed for enantioselective dihalogenation. These reactions can provide direct access to complex dichloroalcohols, which are valuable building blocks in the synthesis of various natural products. The reaction of an alkene with a halogen like bromine or chlorine in the presence of water as a solvent leads to the formation of a halohydrin.

A notable example is the reaction of isoprene (B109036) with N-chlorosuccinimide (NCS) in water, which yields 1-chloro-2-methyl-3-buten-2-ol (B1354347), a related allylic chlorohydrin. This demonstrates the direct addition of chlorine and a hydroxyl group across a conjugated diene system.

Table 1: Examples of Direct Chlorination Approaches

Precursor Reagent(s) Product Reference
Unsaturated Alcohol Thionyl chloride, Triarylphosphine oxide Organic Chloride
4-Hydroxy-2-butanol Hydrogen Chloride This compound
Allylic Alcohol Ti-catalyst, Halogen Source Dihaloalcohol

Olefin Metathesis Strategies for Chloroalkenols

Olefin metathesis has emerged as a versatile and powerful tool in organic synthesis for the formation of carbon-carbon double bonds. Cross-metathesis (CM), an intermolecular reaction between two different olefins, is a particularly useful strategy for constructing complex molecules. This approach can be adapted for the synthesis of chloroalkenols by coupling a chloro-substituted olefin with an unsaturated alcohol.

The success of olefin metathesis is largely due to the development of well-defined catalysts, such as ruthenium-based Grubbs catalysts, which are known for their high activity and tolerance of a wide range of functional groups, including free allylic alcohols. The general mechanism involves the reaction of an alkene with a metal alkylidene to form a metallacyclobutane intermediate, which then undergoes cycloreversion to generate the new olefin product.

While direct examples for the synthesis of this compound via metathesis are not extensively detailed in the provided literature, the principles of the reaction support its feasibility. For example, a stereoselective cross-metathesis has been demonstrated between a complex alkene derived from glucose and 4-bromo-1-butene, highlighting the potential for incorporating halogenated olefins in such reactions. The key to a successful synthesis would be the selection of appropriate chloroalkene and allylic alcohol coupling partners and a suitable metathesis catalyst.

Table 2: Key Features of Olefin Cross-Metathesis for Chloroalkenol Synthesis

Feature Description Reference(s)
Reaction Type Intermolecular exchange of substituents between two olefins.
Catalysts Ruthenium-based (e.g., Grubbs catalysts) and Molybdenum-based (e.g., Schrock catalysts).
Functional Group Tolerance High, including free hydroxyl groups.
Driving Force Often driven by the evolution of a volatile byproduct like ethylene.

| Stereoselectivity | Typically favors the formation of the more thermodynamically stable trans (E) isomer. | |

Multi-step Convergent Syntheses of Allylic Halohydrins

Convergent synthesis is a strategy that involves preparing different fragments of a target molecule independently and then assembling them in the final stages. This approach is often more efficient for complex molecules than a linear synthesis where reactions are performed sequentially on a single starting material. Allylic halohydrins, which contain both a halogen and an alcohol on adjacent carbons to a double bond, are valuable intermediates that can be constructed using convergent approaches.

One method for creating halohydrins is through the reaction of alkenes with a source of electrophilic halogen in the presence of water. More complex halohydrins can be synthesized through multi-step sequences. For example, difluorinated halohydrins have been prepared via the chemoselective addition of difluoroenolates to α-haloketones. This involves the in situ generation of a difluoroenolate which then attacks the carbonyl group of the α-haloketone.

Another convergent strategy involves the coupling of smaller, functionalized fragments. Asymmetric alkyl-alkyl Suzuki reactions have been developed for the cross-coupling of racemic acylated halohydrins with alkylborane reagents, demonstrating how pre-formed halohydrin units can be incorporated into larger structures. The synthesis of halohydrins can also be achieved through the ring-opening of epoxides, which themselves can be prepared from alkenes. This multi-step sequence (alkene → epoxide → halohydrin) allows for the controlled introduction of functionality.

Stereoselective Synthesis of this compound

Creating specific stereoisomers of this compound requires precise control over the formation of chiral centers. Stereoselective synthesis is crucial when the target molecule has biological activity that is dependent on its specific three-dimensional structure.

Chirality Control in Butene Derivatives with Halogen and Hydroxyl Functionalities

Controlling the chirality of butene derivatives that possess both a halogen and a hydroxyl group is a significant challenge in synthetic chemistry. The creation of a new stereogenic center requires stereoselective reactions that favor the formation of one stereoisomer over others.

A powerful strategy for achieving stereocontrol is through the use of chiral precursors or reagents. The Sharpless asymmetric epoxidation of allylic alcohols is a renowned method for producing chiral epoxides with high enantioselectivity. These chiral epoxides are versatile intermediates; their subsequent ring-opening by a halide nucleophile, such as chloride, can proceed via an SN2 mechanism to yield a chiral halohydrin with a specific, controlled stereochemistry.

Another approach involves substrate control, where a chiral center already present in the molecule directs the stereochemical outcome of a subsequent reaction. For acyclic alkenes, a nearby functional group can influence the facial selectivity of a reaction like epoxidation or halogenation. Furthermore, dynamic kinetic resolution (DKR) can be employed, where a racemic starting material is converted into a single, enantiomerically enriched product through the use of a chiral catalyst that selectively reacts with one enantiomer of a rapidly equilibrating pair.

Enantioselective Catalysis in Functionalized Allylic Alcohol Synthesis

Enantioselective catalysis is at the forefront of modern organic synthesis, providing efficient routes to chiral molecules from simple, achiral starting materials. The synthesis of functionalized chiral allylic alcohols, including halogenated derivatives, has benefited greatly from the development of novel catalytic systems.

Several catalytic methods have proven effective:

Titanium-Catalyzed Reactions: Titanium-based catalysts, often used with chiral ligands like Schiff bases or BINOL derivatives, are highly effective. For instance, a titanium-mediated enantioselective dichlorination of allylic alcohols provides direct access to enantioenriched dichloro-alcohols. Similarly, the catalytic enantioselective alkenylation of aldehydes using 1-alkenylboron reagents, generated from alkynes, can be achieved with a catalyst system comprising a chiral BINOL ligand and titanium tetraisopropoxide, yielding secondary allylic alcohols with high enantiomeric excess (ee).

Iridium-Catalyzed Hydrogenation: Chiral iridium catalysts have been successfully used for the asymmetric hydrogenation of racemic γ,δ-unsaturated β-ketoesters. This dynamic kinetic resolution process yields functionalized chiral allylic alcohols with two adjacent stereocenters in high yields and excellent enantioselectivities.

Manganese-Mediated Radical Additions: Intermolecular radical additions to chiral N-acylhydrazones, mediated by manganese complexes, offer a pathway for stereocontrolled carbon-carbon bond formation, which can be applied to the synthesis of complex chiral amines and their precursors.

Table 3: Examples of Enantioselective Catalytic Methods

Reaction Type Catalyst System Substrates Product Type Reference(s)
Asymmetric Hydrogenation (DKR) Chiral Iridium-SpiroPAP Racemic γ,δ-unsaturated β-ketoesters Chiral Allylic Alcohols
Enantioselective Alkenylation (R)-DPP-H₈-BINOL / Ti(Oi-Pr)₄ Aldehydes, Alkynes Secondary Allylic Alcohols

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods for commodity and specialty chemicals is a central focus of green chemistry. For a compound like this compound, which serves as a versatile intermediate, adopting greener synthetic routes is crucial for minimizing environmental impact and enhancing process safety and efficiency. This section explores sustainable approaches to its synthesis, focusing on solvent-free systems, catalysis, and atom economy.

Solvent-Free and Catalytic Systems for Sustainable Production

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern green chemistry principles advocate for the reduction or elimination of these solvents. Performing reactions under solvent-free conditions can lead to cleaner processes, reduced reaction times, and higher selectivity. rsc.org

While specific solvent-free industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, the principles of solvent-free reactions are widely applicable. For instance, the synthesis of various organic compounds, including those with similar structural motifs, has been successfully achieved under solvent-free conditions, often with the aid of catalysts. rsc.org These reactions benefit from the increased concentration of reactants, which can accelerate reaction rates and improve yields. rsc.org

Catalysis is another cornerstone of green chemistry, offering pathways that are more efficient and less polluting than stoichiometric reactions. In the context of allylic alcohols and their derivatives, various catalytic systems are employed. For example, transition-metal catalyzed reactions, such as those involving palladium, are pivotal in forming carbon-carbon bonds and are known for their high selectivity. While direct catalytic routes to this compound are a subject of ongoing research, related transformations highlight the potential. For instance, the hydroamination of alkenes, an atom-economical method for creating amines, showcases the power of transition metal catalysis in designing efficient synthetic routes. acs.org

Flow chemistry, or continuous-flow synthesis, presents a promising platform for implementing green catalytic processes. beilstein-journals.org By using microreactors, chemists can achieve better control over reaction parameters like temperature and mixing, leading to higher yields and selectivity. beilstein-journals.orgscispace.com This technology is particularly advantageous for handling hazardous intermediates and can be scaled up more safely and efficiently than traditional batch processes. beilstein-journals.org The application of flow chemistry to reactions like aldol (B89426) condensations, which are fundamental in carbon-carbon bond formation, demonstrates its potential for the synthesis of complex molecules. beilstein-journals.orgscispace.com

Atom Economy and Resource-Efficient Methodologies

Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. ocr.org.uk A high atom economy signifies a more sustainable process with minimal waste generation.

In the synthesis of this compound and its derivatives, maximizing atom economy is a primary goal. Reactions that proceed with high atom economy, such as addition reactions, are preferable to substitution or elimination reactions that generate stoichiometric byproducts. For example, the hydroamination of an alkene is a highly atom-economical reaction as all the atoms of the reactants are incorporated into the product. acs.org

The table below provides a hypothetical comparison of different synthetic approaches to highlight the principles of atom economy.

Synthetic ApproachReactantsProductsByproductsAtom Economy (%)
Ideal Addition A + BCNone100%
Substitution A + BC + DD< 100%
Elimination AB + CC< 100%

Chemical Transformations and Reactivity Profiling

Electrophilic and Nucleophilic Reactions of the Allylic System

The allylic system in trans-4-chloro-2-butene-1-ol (B75090), which encompasses the double bond and the adjacent carbons bearing the hydroxyl and chloro groups, is the hub of its reactivity. This system can undergo reactions with both electrophiles and nucleophiles, often proceeding with high regioselectivity and stereoselectivity.

The chlorine atom in this compound is susceptible to nucleophilic substitution. As an allylic halide, the C-Cl bond is activated towards substitution reactions. These reactions can proceed through various mechanisms, including Sₙ1, Sₙ2, and their allylic rearrangement counterparts, Sₙ1' and Sₙ2'. wikidoc.orglscollege.ac.in In a direct Sₙ2 substitution, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new bond.

The outcome of these reactions is highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. Strong nucleophiles and unhindered substrates favor the Sₙ2' pathway. wikidoc.org For instance, the reaction with a nucleophile (Nu⁻) can lead to the direct substitution product where the chlorine is replaced.

Table 1: Examples of Halogen Substitution Reactions

Nucleophile Reagent Example Product Reaction Type
Hydroxide (B78521) Sodium Hydroxide (NaOH) trans-2-Butene-1,4-diol Sₙ2
Cyanide Sodium Cyanide (NaCN) trans-5-Hydroxy-3-pentenenitrile Sₙ2

A characteristic feature of allylic systems is their ability to undergo nucleophilic substitution with rearrangement, known as the Sₙ' reaction. wikidoc.orglscollege.ac.in In the case of this compound, a nucleophile can attack the carbon atom at the other end of the double bond (C2), inducing a shift of the double bond and expulsion of the chloride leaving group. This is termed an Sₙ2' substitution. wikidoc.org

This pathway often competes with direct substitution (Sₙ2). For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide yields a mixture of 2-buten-1-ol (Sₙ2 product) and 1-buten-3-ol (Sₙ2' product). wikidoc.orglscollege.ac.in The reaction of this compound with a nucleophile can similarly yield a mixture of the direct substitution product (trans-2-butene-1,4-diol) and the allylic rearrangement product (4-buten-1,2-diol). The ratio of these products is influenced by factors such as steric hindrance at the primary carbon and the strength of the nucleophile. wikipedia.org

Table 2: Product Distribution in Nucleophilic Attack on an Analogous Allylic System (1-chloro-2-butene)

Reagent Conditions Product A (Sₙ2) Product B (Sₙ2') Yield of A (%) Yield of B (%) Reference
NaOH H₂O 2-Buten-1-ol 1-Buten-3-ol Minor Major wikidoc.orglscollege.ac.in

This table illustrates the general principle of competing Sₙ2 and Sₙ2' pathways in similar allylic chlorides.

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. docbrown.info Common electrophilic addition reactions include halogenation and hydrohalogenation. pressbooks.pub

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would lead to the formation of a dihalogenated derivative. For example, the reaction with bromine would yield trans-2,3-dibromo-4-chloro-1-butanol. The reaction proceeds through a cyclic halonium ion intermediate. docbrown.info

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms. pressbooks.pub In this compound, the two carbons of the double bond have one hydrogen each, meaning a mixture of regioisomers could potentially form. However, the electronic influence of the existing substituents (CH₂OH and CH₂Cl) would direct the regioselectivity of the addition. The electrophilic hydrogen would add to the carbon that results in the more stable carbocation intermediate. pressbooks.pub

Rearrangement Reactions and Isomerization Processes

Allylic Rearrangements of Chlorinated Alkenols

Allylic rearrangements are a characteristic feature of allylic compounds, including chlorinated alkenols like this compound. In these reactions, the double bond can shift, leading to the formation of isomeric products. This process is often observed during nucleophilic substitution reactions. lscollege.ac.inchemeurope.com The reaction of 1-chloro-2-butene with sodium hydroxide, for instance, yields a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.innucleos.com

The mechanism of these rearrangements can proceed through either an S(_N)1 or S(_N)2 pathway. lscollege.ac.in In S(_N)1-type reactions, a carbocation intermediate is formed, which has multiple resonance structures. This delocalization of the positive charge allows the nucleophile to attack at more than one position, resulting in a mixture of products. lscollege.ac.inchemeurope.com This is referred to as an S(_N)1' substitution. lscollege.ac.in

Alternatively, in an S(_N)2' substitution, the nucleophile attacks directly at the allylic position in a single, concerted step, displacing the leaving group. lscollege.ac.inchemeurope.com This pathway is more likely when the allyl compound is unhindered and a strong nucleophile is used. lscollege.ac.in The product distribution can be influenced by factors such as steric hindrance. For example, in the substitution of 1-chloro-3-methyl-2-butene (B146958), the secondary alcohol, 2-methyl-3-buten-2-ol, is the major product (85%), while the primary alcohol, 3-methyl-2-buten-1-ol, is the minor product (15%). lscollege.ac.inchemeurope.comwikipedia.org This suggests that steric hindrance at the initial site of the leaving group can favor the rearranged product. wikiwand.com

In some cases, rearrangement can be intentionally induced. For instance, 1-chloro-2-methyl-3-buten-2-ol (B1354347) can be rearranged to 4-chloro-3-methyl-2-buten-1-ol acetate. google.com The presence of a copper(I) salt catalyst in the halogenation of certain chlorohydrin compounds can lead to the formation of predominantly trans double bonds through an allylic rearrangement, with no production of the non-rearranged halogenated compound. google.com

Geometric Isomerization Studies (cis-trans interconversion)

Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism that can occur in alkenes due to restricted rotation around the carbon-carbon double bond. lumenlearning.comlibretexts.org This leads to isomers where substituents are on the same side (cis) or opposite sides (trans) of the double bond. lumenlearning.comwikipedia.org These isomers have distinct physical and chemical properties. lumenlearning.com For an alkene to exhibit cis-trans isomerism, each carbon atom of the double bond must be attached to two different groups. libretexts.org

The interconversion between cis and trans isomers of chlorinated alkenols like 4-chloro-2-butene-1-ol is a significant area of study. The trans isomer is generally more stable than the cis isomer due to reduced steric strain, as the larger substituent groups are further apart. wikipedia.org This difference in stability often results in trans isomers having higher melting points and lower boiling points compared to their cis counterparts. wikipedia.org

The synthesis of specific geometric isomers can be challenging. For example, the synthesis of (E)- and (Z)-3-methyl-4-chlorobut-2-en-1-ol has been achieved to serve as building blocks for other molecules. beilstein-journals.org The separation of these isomers can often be accomplished by techniques like flash column chromatography. beilstein-journals.org The specific geometry of the starting material can be crucial in determining the stereochemistry of the final product in subsequent reactions. core.ac.uk

Reaction Kinetics and Mechanistic Studies

Gas-Phase Reaction Kinetics with Atmospheric Radicals (e.g., Cl, OH, O(_3), NO(_3))

The gas-phase reactions of this compound and related unsaturated alcohols with atmospheric radicals are crucial for understanding their atmospheric lifetime and impact. The rate coefficients for these reactions are determined using relative rate methods. researchgate.net

Reaction with Cl Radicals: The rate coefficients for the gas-phase reactions of Cl atoms with unsaturated alcohols like 2-buten-1-ol have been determined. researchgate.net For 2-buten-1-ol (a mixture of cis and trans isomers), the rate coefficient at 298 K was measured to be (3.90 ± 0.35) x 10 cm molecule s. researchgate.net The presence of a hydroxyl group can have a deactivating effect on the double bond towards Cl addition, which is opposite to the activating effect observed in reactions with OH radicals. researchgate.net

Reaction with NO(_3) Radicals: Nitrate radicals (NO(_3)) are important nighttime oxidants in the troposphere. nist.gov The rate coefficients for the reaction of NO(_3) with various unsaturated alcohols have been measured. For 2-buten-1-ol (a mixture of cis and trans), the rate coefficient was found to be (4.1 ± 0.4) × 10 cm molecule s. researchgate.net These reactions typically proceed via the addition of the NO(_3) radical to the double bond. nist.gov

Table of Gas-Phase Reaction Rate Coefficients

Reactant Radical Rate Coefficient (cm(^3) molecule(^{-1}) s(^{-1})) at 298 K
2-Buten-1-ol Cl (3.90 ± 0.35) x 10(^{-10}) researchgate.net
2-Buten-1-ol NO(_3) (4.1 ± 0.4) × 10(^{-13}) researchgate.net

Solution-Phase Mechanistic Investigations of Functional Group Interconversions

Functional group interconversions are fundamental processes in organic synthesis. lps.org For this compound, the hydroxyl and chloro groups are the primary sites for such transformations.

The conversion of the hydroxyl group to other functionalities is a common strategy. This can be achieved by first converting the alcohol into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), which can then be displaced by a nucleophile. vanderbilt.edu Alternatively, direct conversion to halides is possible using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). vanderbilt.edu

The chlorine atom in this compound can undergo nucleophilic substitution reactions. smolecule.com The reactivity of halides in S(_N)2 reactions generally follows the order I > Br > Cl. vanderbilt.edu The Finkelstein reaction, which involves treating a chloroalkane with sodium iodide in acetone, can be used to convert the chloride to an iodide, a more reactive leaving group. vanderbilt.edu

The interconversion of functional groups can also be achieved through oxidation or reduction. lps.org The primary alcohol group in this compound can be oxidized to an aldehyde using mild oxidizing agents like a CrO(_3)-pyridine complex (Collins' reagent) or to a carboxylic acid using stronger agents like Jones' reagent (CrO(_3)/H(_2)SO(_4)/acetone). lps.org

Influence of Stereochemistry and Substituents on Reaction Rates and Selectivity

The stereochemistry and the nature of substituents on the butene backbone significantly influence the rates and selectivity of reactions involving this compound.

Stereochemistry: The trans configuration of the double bond can affect the approach of reagents and the stability of transition states, thereby influencing reaction outcomes. In elimination reactions, for example, the stereochemistry of the starting material can determine the stereochemistry of the resulting alkene product. lumenlearning.com While E1 reactions are not stereospecific, E2 reactions often require a specific anti-periplanar arrangement of the proton and the leaving group. lumenlearning.com In nucleophilic substitution reactions, if a chiral center is present and a bond to it is broken in a single step (like in an S(_N)2 reaction), the stereochemistry is typically inverted. lumenlearning.com If the reaction proceeds through an achiral intermediate (as in an S(_N)1 reaction), a racemic mixture is often obtained. lumenlearning.com

Substituents: The electron-withdrawing chloro group and the electron-donating (by resonance) hydroxyl group in this compound have opposing electronic effects that influence the reactivity of the double bond. The chloro substituent generally deactivates the double bond towards electrophilic addition. In contrast, substituents that can donate electron density tend to increase the rate of electrophilic attack.

Steric effects of substituents also play a crucial role. Bulky substituents can hinder the approach of nucleophiles, favoring attack at a less sterically crowded position, as seen in allylic rearrangements. wikiwand.com For instance, the reaction of 1-chloro-3-methyl-2-butene with sodium hydroxide favors the formation of the more substituted alcohol due to steric hindrance at the primary carbon. lscollege.ac.in

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By combining data from various techniques, a detailed picture of the molecular architecture of trans-4-chloro-2-butene-1-ol (B75090) can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the structural connectivity and the trans (or E) configuration of the double bond.

The ¹H NMR spectrum provides information about the chemical environment of each proton. The protons on the C2-C3 double bond are expected to show a large coupling constant (J), typically in the range of 12-18 Hz, which is characteristic of a trans relationship. The protons of the methylene (B1212753) groups adjacent to the hydroxyl group (-CH₂OH) and the chlorine atom (-CH₂Cl) would appear as distinct multiplets, with their chemical shifts influenced by the electronegativity of the attached heteroatom.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Four distinct signals are expected for this compound, corresponding to the two sp³-hybridized carbons and the two sp²-hybridized carbons of the double bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H on C1 (-CH₂OH) ~4.1 Doublet (d) ~5
H on C2 (=CH-) ~5.8 Multiplet (m) Jtrans ≈ 15
H on C3 (=CH-) ~5.9 Multiplet (m) Jtrans ≈ 15
H on C4 (-CH₂Cl) ~4.0 Doublet (d) ~6

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CH₂OH) ~62
C2 (=CH-) ~128
C3 (=CH-) ~132

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, key vibrational bands are expected that confirm the presence of the hydroxyl group, the carbon-carbon double bond, and the carbon-chlorine bond.

The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. The C=C double bond stretch would appear around 1670-1640 cm⁻¹. A strong band corresponding to the C-O single bond stretch is expected around 1050 cm⁻¹, while the C-Cl stretch would be found in the fingerprint region, typically between 800 and 600 cm⁻¹. The trans nature of the double bond is often confirmed by the presence of a strong C-H out-of-plane bending vibration around 960-975 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
Stretching O-H (alcohol) 3200 - 3600 (broad)
Stretching C-H (alkene) 3010 - 3100
Stretching C-H (alkane) 2850 - 3000
Stretching C=C (alkene) 1640 - 1670
Stretching C-O (alcohol) 1000 - 1260
Bending C-H (trans-alkene) 960 - 975

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₄H₇ClO). nih.govechemi.com

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 106 and 108, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). nih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways would include the loss of a chlorine radical (M⁺ - Cl), loss of a water molecule (M⁺ - H₂O), and cleavage of the carbon-carbon bonds, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Description
106/108 [C₄H₇ClO]⁺ Molecular Ion (M⁺)
88/90 [C₄H₅Cl]⁺ Loss of H₂O
71 [C₄H₇O]⁺ Loss of Cl
57 [C₃H₅O]⁺ Cleavage of C3-C4 bond

X-ray Crystallography of Crystalline Derivatives and Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov It provides precise information on bond lengths, bond angles, and torsional angles, which are essential for a complete structural description. Since this compound is a liquid at room temperature, its direct analysis by single-crystal X-ray diffraction is not feasible.

To overcome this, a suitable crystalline derivative would need to be synthesized. For example, esterification of the hydroxyl group with a carboxylic acid containing a heavy atom (like a bromine-substituted benzoic acid) could yield a solid derivative. The analysis of this derivative would reveal the precise geometry of the butene backbone, confirming the trans configuration of the double bond and providing insight into the preferred conformations in the crystalline state. thepharmajournal.com This technique is also the gold standard for determining the absolute configuration of chiral molecules. nih.gov

Conformational Isomerism and Stability Studies of the Butene Backbone

The butene backbone of this compound possesses two key single bonds, C1-C2 and C3-C4, around which rotation can occur, leading to different conformational isomers or rotamers. The relative stability of these conformers is governed by a balance of steric and electronic effects.

Rotation around the C3-C4 bond (CH=CH-CH₂Cl) would be influenced by the steric hindrance between the bulky chlorine atom and the vinyl group. The most stable conformations are predicted to be those where the chlorine atom is staggered relative to the double bond, minimizing torsional strain.

Similarly, rotation around the C1-C2 bond (HOCH₂-CH=CH) is influenced by the size of the hydroxyl group. The staggered conformations, where the hydroxyl group is anti or gauche to the double bond, are expected to be lower in energy than the eclipsed conformations. The anti conformation, where the C-O bond is positioned 180° away from the C=C bond, is likely the most stable due to minimized steric repulsion. Gauche interactions, where bulky groups are positioned at a 60° dihedral angle, introduce steric strain and are less favorable.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometry and Vibrational Frequencies

A fundamental step in any computational study is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For trans-4-chloro-2-butene-1-ol (B75090), this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformer.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes:

Confirmation of a True Minimum: A stable molecule will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface.

Prediction of the Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum, which can be compared with experimental data to validate the computational model.

Without specific published studies, a representative data table for the optimized geometry of this compound cannot be provided.

Analysis of Frontier Molecular Orbitals (FMO) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are prone to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Analysis of the total electron density distribution provides information about charge distribution and chemical bonding. Maps of electrostatic potential (ESP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, offering further clues to its reactive behavior.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the detailed investigation of how chemical reactions occur, providing information that is often difficult or impossible to obtain experimentally.

Transition State Analysis and Reaction Energetics for Key Transformations

To model a chemical reaction, chemists locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. TS analysis is computationally demanding but yields critical information:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

For this compound, key transformations could include nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the alcohol and alkene functional groups. A computational study would map out the potential energy surface for such reactions to elucidate the most favorable pathway.

Solvent Effects in Theoretical Predictions of Reactivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Theoretical models can account for these effects using various approaches, from simple continuum models (like the Polarizable Continuum Model, PCM) to explicit models where individual solvent molecules are included in the calculation. The choice of solvent can alter the energies of reactants, products, and transition states, thereby changing reaction rates and even mechanisms. Experimental studies on related unsaturated alcohols, such as 2-buten-1-ol, have shown that reaction rates can decrease significantly as the fraction of an organic co-solvent in water increases, highlighting the importance of solvation. bgu.ac.il

Quantitative Structure-Property Relationships (QSPR) for Related Chemical Space

QSPR is a modeling technique that aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally measured properties.

While no specific QSPR models for the chemical space of chlorinated butenols were found, a typical study would involve:

Assembling a dataset of related molecules with known properties.

Calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric).

Using statistical methods, like multiple linear regression, to build a predictive model.

Validating the model to ensure its robustness and predictive power.

Such a model could then be used to estimate properties for new or untested compounds in the same chemical class, including this compound.

Development and Application of Molecular Descriptors

Molecular descriptors are numerical values that encode significant information about the chemical and physical properties of a molecule. These descriptors are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to predict the biological activity or physical properties of chemical compounds. wiley.com For this compound, a variety of molecular descriptors can be calculated to characterize its structure and potential interactions.

These descriptors can be broadly categorized into several classes, including constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (3D aspects of the molecule), and quantum-chemical (derived from the electronic structure). ucsb.edu While specific, extensive QSAR studies focused solely on this compound are not prevalent in publicly accessible literature, its structural features as a halogenated allylic alcohol suggest that certain descriptors would be of high importance in any such model. Key descriptors would likely include those related to molecular size, shape, lipophilicity (logP), and electronic properties such as orbital energies. ucsb.edunih.gov

Public chemical databases provide a range of pre-computed descriptors for this compound. These serve as a foundational dataset for any predictive modeling efforts.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Type Descriptor Name Value Source
Constitutional Molecular Formula C4H7ClO nih.gov
Constitutional Molecular Weight 106.55 g/mol nih.gov
Constitutional Exact Mass 106.0185425 Da nih.gov
Topological Topological Polar Surface Area 20.2 Ų nih.gov
Physicochemical XLogP3 (Lipophilicity) 0.5 nih.gov
Structural IUPAC Name (E)-4-chlorobut-2-en-1-ol nih.gov
Structural InChI InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ nih.gov
Structural InChIKey WVRLAHTVGOLBEB-OWOJBTEDSA-N nih.gov

In the context of developing predictive models for a class of compounds that includes this compound, such as halogenated hydrocarbons, descriptors related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical for predicting reactivity. ucsb.edu The HOMO energy is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). ucsb.edu For a molecule like this compound, these descriptors would be instrumental in modeling its participation in various chemical reactions.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling in chemistry uses computational methods to forecast the outcome of chemical reactions, including their rates (reactivity) and the distribution of products (selectivity). For this compound, predictive models would be invaluable for understanding its behavior in complex chemical environments and for designing synthetic pathways.

The reactivity of this compound is dictated by its functional groups: the hydroxyl group, the carbon-carbon double bond, and the allylic chloride. Theoretical studies on related allylic alcohols and chlorinated hydrocarbons provide a framework for predicting the reactivity of this molecule.

Key Reactive Sites and Potential Reactions:

Nucleophilic Substitution: The chlorine atom is attached to a primary allylic carbon, making it susceptible to nucleophilic substitution reactions (SN2 and SN2'). Computational models can predict the activation energies for reactions with various nucleophiles, helping to determine the feasibility and rate of these substitutions. Studies on similar allylic chlorides have utilized computational methods to elucidate reaction mechanisms and stereochemical outcomes. nih.gov

Reactions at the Hydroxyl Group: The alcohol functionality can undergo reactions typical of primary alcohols, such as oxidation or esterification. Predictive models can help in understanding the selectivity of these transformations in the presence of the other functional groups.

Reactions involving the Double Bond: The carbon-carbon double bond can participate in electrophilic addition reactions. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group can influence the regioselectivity of these additions. Theoretical calculations can model the transition states of such reactions to predict the major products.

Allylic Halogenation: The hydrogen atoms on the carbon bearing the hydroxyl group are allylic and could potentially be abstracted in radical reactions. youtube.com

Modeling Approaches:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction involving this compound. This allows for the calculation of activation barriers and reaction enthalpies, providing a detailed picture of the reaction mechanism and kinetics. acs.orgnih.gov For instance, the oxidation of allylic alcohols initiated by chlorine atoms has been studied using these methods to determine reaction rates and product distributions. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): While often associated with biological activity, QSAR models can also be developed to predict chemical reactivity. researchgate.net For a series of related chlorinated butenols, a QSAR model could be built to predict, for example, their reaction rates with a specific nucleophile. The descriptors listed in the previous section would form the basis of such a model.

Although specific predictive models for the reactivity and selectivity of this compound are not extensively documented in dedicated studies, the principles derived from computational studies on analogous structures provide a strong foundation for such predictions. The interplay of its functional groups makes it a rich subject for theoretical investigation to guide synthetic applications.

Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Complex Organic Molecule Synthesis

trans-4-Chloro-2-butene-1-ol's utility as a precursor stems from the distinct reactivity of its two functional groups. The hydroxyl (-OH) group and the chloro (-Cl) group can be targeted with different reagents, allowing for sequential and controlled modifications. This makes it an important intermediate for synthesizing complex organic structures, including pharmaceutical ingredients. echemi.com

The structure of This compound (B75090) is well-suited for creating a variety of functionalized derivatives. The primary alcohol group can undergo common transformations such as esterification or etherification. For example, it can be reacted with acyl chlorides or anhydrides to form esters, or with alkyl halides under basic conditions to produce ethers.

Simultaneously, the allylic chloride provides a site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, or amines, by displacing the chloride ion. The presence of the double bond influences the reactivity, making the chloride a good leaving group. The ability to perform these transformations while retaining the chlorinated butene backbone is a key feature of its synthetic utility.

As a four-carbon building block, this compound serves as a foundational scaffold for creating more elaborate molecular frameworks. The alkene, alcohol, and chloride functionalities act as handles for further chemical construction. For instance, the double bond can be subjected to reactions like epoxidation, dihydroxylation, or addition reactions to introduce new stereocenters and functional groups.

This strategic utility is particularly relevant in the synthesis of natural products and their analogues. For example, related functionalized chlorobutene structures are employed as key intermediates in the synthesis of complex molecules like carotenoids. epo.org By leveraging the inherent reactivity of this compound, chemists can efficiently assemble larger, substituted butene scaffolds that are central to the target molecule's structure.

Applications in Polymer Chemistry as a Monomer or Modifying Agent

While the bifunctional nature of this compound suggests potential utility in polymer science—either as a monomer for creating functional polymers or as a modifying agent to introduce chloro and hydroxyl groups into existing polymer chains—its specific applications in this field are not widely documented in publicly available scientific literature. The reactivity of the hydroxyl and chloro groups could theoretically allow it to be incorporated into polyesters or polyethers, with the pendant chloride available for post-polymerization modification.

Role in Specialty Material Science Precursor Chemistry

This compound is classified and supplied as a specialty chemical intermediate, indicating its role as a precursor in the manufacture of high-value chemical products. echemi.com These can include agrochemicals, fragrances, or components for materials with specific functions. However, detailed research findings on its direct application in the synthesis of specialty materials are often proprietary and not extensively published in peer-reviewed journals. Its role is typically as a starting material that is converted through several steps into a final material science product.

Utilization as a Reference Standard in Analytical Chemistry Research

In the field of analytical chemistry, particularly within the pharmaceutical industry, this compound serves a critical role as a fully characterized reference standard. It is used for the development and validation of analytical methods designed to detect and quantify impurities and intermediates in the manufacturing of Active Pharmaceutical Ingredients (APIs). Its availability as a standard compliant with regulatory guidelines is essential for quality control (QC) applications during the synthesis and formulation stages of drug development.

Properties of this compound
PropertyValue
CAS Number1576-93-8
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Boiling Point83-89 °C (at 14 Torr)
Density~1.097 g/cm³ (Predicted)

The development of robust and accurate analytical methods is a cornerstone of chemical and pharmaceutical manufacturing. This compound, in its capacity as a reference standard, is instrumental in this process. Researchers use it to establish and validate methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

These validated methods are crucial for:

Purity Assessment: Determining the purity of synthesized compounds where butene derivatives might be present.

Impurity Profiling: Identifying and quantifying related butene derivatives that may exist as impurities in raw materials or final products.

Reaction Monitoring: Tracking the consumption of the butene starting material and the formation of products in real-time.

By providing a reliable analytical benchmark, the reference standard ensures that measurements are accurate, reproducible, and compliant with regulatory standards, which is paramount for ensuring the safety and efficacy of chemical products.

Applications in Analytical Chemistry
Application AreaSpecific Use of Reference Standard
Method DevelopmentTo establish retention times and detector response for the analyte.
Method Validation (AMV)To confirm accuracy, precision, and linearity of the analytical method.
Quality Control (QC)Used as a benchmark in routine testing of production batches.

Validation of Chromatographic and Spectroscopic Assays for Purity and Identity

A significant challenge arises in sourcing detailed research findings and data tables related to the validation of analytical methods for this compound. Standard analytical techniques for purity and identity confirmation of organic compounds include chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The validation of these methods is a critical process in quality control, ensuring that the analytical procedure is suitable for its intended purpose. This involves establishing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Environmental Chemical Processes and Degradation Pathways

Atmospheric Oxidation Reactions of Unsaturated Halogenated Alcohols

As an unsaturated alcohol, the atmospheric chemistry of trans-4-Chloro-2-butene-1-OL (B75090) is primarily driven by its reactions with key atmospheric oxidants. scielo.br The presence of the carbon-carbon double bond makes it particularly reactive towards hydroxyl radicals (•OH) and ozone (O3). rsc.org

The reaction with hydroxyl radicals (•OH) is the principal removal process for most volatile organic compounds (VOCs) in the troposphere. rsc.org For unsaturated alcohols like this compound, the dominant reaction pathway is the electrophilic addition of the •OH radical to the carbon-carbon double bond. scielo.br H-atom abstraction from the C-H or O-H bonds is considered a minor channel for this class of compounds under atmospheric conditions. scielo.brscienceopen.com

The expected primary products from the OH-initiated oxidation would include chlorinated and hydroxylated carbonyls. Based on the structure, the likely degradation products formed after the initial OH addition and subsequent C-C bond cleavage are chloroacetaldehyde (B151913) and glycolaldehyde (B1209225).

Table 1: Estimated Atmospheric Reactivity and Lifetime of this compound

ParameterValueBasis of Estimation
OH Reaction Rate Constant (kOH) at 298 K~6.40 x 10-11 cm3 molecule-1 s-1Based on the rate constant for the analogous compound, trans-2-butene. nist.gov
Estimated Atmospheric Lifetime~4.3 hoursCalculated using the formula τ = 1 / (kOH * [OH]), assuming a typical global average •OH concentration of 2 x 106 molecules cm-3.

The reaction with ozone (O3) is another significant atmospheric degradation pathway for unsaturated compounds. rsc.org The ozonolysis of this compound would proceed through the well-established Criegee mechanism. This involves the addition of ozone to the double bond to form a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate.

For this compound, the cleavage of the double bond by ozone is expected to yield two primary carbonyl products: chloroacetaldehyde from the chlorinated end of the molecule and glycolaldehyde from the alcohol end. These smaller, oxygenated molecules can undergo further oxidation or be removed from the atmosphere via deposition.

Table 2: Expected Primary Products from the Ozonolysis of this compound

ReactantPrimary Degradation ProductsChemical Formula of Products
trans-4-Chloro-2-butene-1-OL + O3ChloroacetaldehydeC2H3ClO
Glycolaldehyde (Hydroxyacetaldehyde)C2H4O2

Photochemical Degradation Studies in Various Environmental Compartments

Photochemical degradation involves the transformation of a chemical initiated by the absorption of light. pjoes.com This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like •OH. For most organic compounds lacking significant chromophores, direct photolysis in the troposphere is slow. The dominant photochemical degradation process in the atmosphere for this compound is its reaction with •OH radicals, as detailed in section 7.1.1.

In aquatic and soil environments, photochemical reactions are restricted to the surface layers where sunlight can penetrate. pjoes.com While specific studies on this compound are limited, its degradation in these compartments would likely be influenced by the presence of photosensitizing substances (e.g., humic acids), which can accelerate photodegradation. pjoes.com However, hydrolysis is expected to be a more significant fate process in aqueous environments.

Hydrolytic Stability and Transformation in Aqueous Environments

The structure of this compound contains an allylic chloride functional group. Allyl chlorides are known to be significantly more susceptible to hydrolysis than their saturated (n-propyl chloride) or vinylic counterparts. shaalaa.comaskfilo.com This enhanced reactivity is due to the formation of a resonance-stabilized allylic carbocation intermediate upon cleavage of the carbon-chlorine bond. quora.comdoubtnut.com

The delocalization of the positive charge across the adjacent double bond lowers the activation energy for the hydrolysis reaction, allowing it to proceed more readily. askfilo.comdoubtnut.com For example, the parent compound allyl chloride has a hydrolysis half-life of approximately 8 days at a neutral pH. nih.gov Given this reactivity, this compound is expected to be hydrolytically unstable in aqueous environments. The primary product of its hydrolysis would be 2-butene-1,4-diol, formed by the nucleophilic substitution of the chlorine atom with a hydroxyl group from water.

Table 3: Hydrolytic Reactivity Profile

Structural FeatureReactivity towards HydrolysisMechanism and Product
Allylic ChlorideHigh / UnstableProceeds via a resonance-stabilized carbocation (SN1-like mechanism), leading to the formation of 2-butene-1,4-diol. shaalaa.comquora.com

Environmental Fate Modeling and Persistence Assessment from a Chemical Perspective

Atmospheric Fate: The molecule is expected to be rapidly removed from the atmosphere, primarily through reactions with hydroxyl radicals. The estimated atmospheric lifetime of only a few hours indicates that long-range atmospheric transport is unlikely.

Aqueous Fate: In aquatic systems, the compound is predicted to be non-persistent due to its susceptibility to hydrolysis. The allylic chloride group facilitates a relatively rapid transformation into 2-butene-1,4-diol.

Table 4: Summary of Environmental Fate and Persistence

Environmental CompartmentPrimary Degradation PathwayEstimated PersistenceKey Transformation Products
AtmosphereReaction with •OH Radicals; OzonolysisLow (Lifetime of hours)Chloroacetaldehyde, Glycolaldehyde
Water/Aqueous EnvironmentsHydrolysisLow2-Butene-1,4-diol

Emerging Research Frontiers and Methodological Advancements in Butenols Chemistry

Novel Catalytic Systems for Stereoselective and Chemoselective Transformations

The development of sophisticated catalytic systems is paramount for controlling reactivity in multifunctional molecules like trans-4-Chloro-2-butene-1-OL (B75090), which possesses both an allylic alcohol and an allylic chloride. The challenge lies in selectively transforming one functional group while leaving the other intact (chemoselectivity) and controlling the spatial arrangement of new bonds (stereoselectivity).

Recent research focuses on several key areas:

Transition-Metal Catalysis: Homogeneous catalysts based on metals like palladium, rhodium, ruthenium, and copper are instrumental. For butenols, these catalysts can facilitate a range of transformations, including cross-coupling reactions at the chloro- group or allylic substitution at the alcohol moiety. Ligand design is crucial for tuning the catalyst's activity and selectivity.

Organocatalysis: Metal-free catalysis using small organic molecules has emerged as a powerful alternative. Chiral organocatalysts can be particularly effective in promoting asymmetric reactions, which are critical in pharmaceutical synthesis. For a substrate like this compound, organocatalysts could be employed for stereoselective epoxidation of the double bond or derivatization of the hydroxyl group.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Lipases, for instance, can be used for the kinetic resolution of racemic alcohols through stereoselective acylation. Dehalogenases could potentially target the C-Cl bond, while other enzymes could oxidize the alcohol. The use of enzymes can significantly improve the sustainability of chemical processes.

Catalytic SystemTypical TransformationKey Advantage for ButenolsExample Catalyst Class
Transition-Metal CatalysisCross-Coupling, Allylic Substitution, HydrogenationHigh reactivity and tunability for C-C and C-X bond formation.Palladium-phosphine complexes, Grubbs' catalysts (ruthenium)
OrganocatalysisAsymmetric Epoxidation, Michael Addition, AcylationAvoids metal contamination; excellent for inducing stereoselectivity.Proline derivatives, chiral phosphoric acids, N-heterocyclic carbenes
BiocatalysisKinetic Resolution, Oxidation, Reduction, HydrolysisExceptional chemo-, regio-, and stereoselectivity under mild conditions.Lipases, Dehydrogenases, Oxidoreductases

Flow Chemistry and Continuous Processing in the Synthesis of Functionalized Alkenes

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. bohrium.com This approach offers significant advantages over traditional batch processing, particularly for the synthesis and manipulation of reactive intermediates like functionalized butenols. scielo.brresearchgate.net

Key benefits and applications include:

Enhanced Safety and Control: Continuous flow reactors have a high surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control. bohrium.comscielo.br This minimizes the risk of thermal runaways, especially when dealing with exothermic reactions or unstable compounds. Hazardous reagents can be generated and consumed in situ, avoiding their accumulation. nih.gov

Improved Yield and Purity: The precise control over reaction parameters such as residence time, temperature, and mixing leads to better reproducibility and often higher yields of the desired product with fewer impurities. mt.com

Scalability: Scaling up a reaction in a flow system is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more reliable than increasing the size of a batch reactor. scielo.br

Telescoped Reactions: Multiple reaction steps can be linked together in a continuous sequence without the need to isolate and purify intermediates, significantly shortening synthesis times. nih.gov For a molecule like this compound, a multi-step modification could be streamlined into a single, automated flow process. mdpi.com

ParameterBatch ProcessingFlow Chemistry / Continuous Processing
Heat Transfer Poor; dependent on vessel sizeExcellent; high surface-area-to-volume ratio scielo.br
Safety Higher risk of thermal runaway; accumulation of hazardous materialsInherently safer; small reaction volumes, better temperature control mt.com
Scalability Complex; requires re-optimizationStraightforward; achieved by extending run time or numbering-up scielo.br
Reproducibility Can vary with scale and operatorHigh; precise control over parameters mt.com
Reaction Time Often longer due to heating/cooling cyclesReduced; rapid mixing and heat transfer allow for faster kinetics nih.gov

A study on the dehydrogenative coupling of butanol to butyl butyrate (B1204436) demonstrated the efficiency of a copper-on-zirconia catalyst in a continuous flow trickle-bed reactor, which operated stably for up to 90 hours. rsc.org Such setups highlight the potential for robust, long-term production of butenol (B1619263) derivatives.

Advanced In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Understanding reaction mechanisms and kinetics is crucial for optimization. Advanced in-situ (in the reaction mixture) spectroscopic techniques allow chemists to monitor reactions in real-time without altering the system by taking samples. spectroscopyonline.com This provides a wealth of data on reactant consumption, product formation, and the transient existence of reactive intermediates. acs.org

Commonly employed techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Often utilizing an Attenuated Total Reflectance (ATR) probe, FTIR is highly effective for tracking changes in functional groups. rsc.org For reactions involving this compound, one could monitor the disappearance of the O-H stretch or the C-Cl bond vibration, or the appearance of new functional groups like a carbonyl if the alcohol is oxidized. nih.gov

Raman Spectroscopy: This technique is complementary to FTIR and is particularly sensitive to non-polar bonds, such as the C=C double bond in the butenol backbone. It is often used in aqueous systems where IR spectroscopy is challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR setups allow for the continuous monitoring of reactions, providing detailed structural information about all species in solution over time.

These methods, when coupled with chemometric analysis, can deconstruct complex spectral data to provide concentration profiles for each component, enabling precise kinetic modeling. acs.org For example, online infrared spectroscopy has been successfully used to quantify reactants, products, and even transient aldehyde intermediates in the catalytic dehydrogenation of butanol. rsc.org Similarly, near-infrared spectroscopy (NIRS) has been used for the online quantitative control of the esterification of butan-1-ol. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Applications in the context of butenols chemistry include:

Reaction Outcome and Yield Prediction: ML models can be trained on large databases of chemical reactions to predict the likely products and yields for a given set of reactants and conditions. rjptonline.orgbeilstein-journals.org This helps chemists prioritize experiments that are most likely to succeed.

Condition Optimization: Active learning algorithms can intelligently guide experimentation to find the optimal reaction conditions (e.g., temperature, solvent, catalyst) with a minimal number of experiments. duke.edunih.gov This approach can drastically reduce the time and resources spent on laborious optimization studies. duke.edu

Catalyst Design: AI can assist in designing new catalysts with desired properties by predicting their activity and selectivity based on their structure. acs.orgmedium.com This is particularly relevant for developing novel stereoselective catalysts for transformations of complex molecules.

Automated Synthesis: The integration of AI with robotic synthesis platforms, including flow chemistry systems, enables the creation of "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. illinois.edu

This data-driven approach moves chemistry from a trial-and-error process to a more predictive science, enabling faster development of synthetic routes for complex targets like derivatives of this compound. beilstein-journals.org

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H-NMR for characteristic signals, such as the doublet of doublets for the allylic chlorine and hydroxyl protons. 13C^13C-NMR can confirm the presence of the chlorinated carbon (δ ~70 ppm) and olefinic carbons .
  • Infrared (IR) Spectroscopy : Look for O-H stretching (~3200–3600 cm1^{-1}) and C-Cl stretching (~550–850 cm1^{-1}) bands.
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 106.55 (C4_4H7_7ClO) confirms the molecular formula .
  • Cross-Validation : Compare spectral data with literature values (e.g., Ravikumar et al., 1996) to resolve ambiguities .

Basic Question: What are the established synthetic routes for this compound, and what precursors are commonly used?

Q. Methodological Answer :

  • Precursor-Based Synthesis : 2-Butene-1,4-diol (CAS 821-11-4) is a common precursor. Chlorination with SOCl2_2 or PCl3_3 under controlled conditions yields the trans-isomer .
  • Stereochemical Control : Use Ziegler-Natta catalysts or chiral auxiliaries to favor the trans-configuration. Monitor reaction progress via TLC or GC-MS .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like (Z)-isomers or unreacted diol .

Advanced Question: How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • Steric Effects : The trans-configuration positions the chlorine and hydroxyl groups on opposite sides, reducing steric hindrance for SN2^2 reactions. Compare reaction rates with cis-isomers using kinetic studies .
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Conduct solvent screening to optimize yields.
  • Mechanistic Probes : Use 18O^{18}O-labeling or isotopic tracers to track hydroxyl group participation in intermediates .

Advanced Question: What experimental design strategies can improve the yield of this compound in multi-step syntheses?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, catalyst loading, and reaction time. For example, Ravikumar et al. (1996) achieved >90% yield by adjusting reaction time to 6 hours at 0–5°C .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically.
  • Scale-Up Considerations : Maintain low temperatures during chlorination to prevent thermal degradation .

Basic Question: How should this compound be stored to prevent degradation, and what stability data are available?

Q. Methodological Answer :

  • Storage Conditions : Store in sealed, amber glass containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to moisture or oxidizing agents .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis to quantify decomposition products like 4-chloro-2-butenal.

Advanced Question: What safety protocols are critical when handling this compound in reactions involving reactive intermediates?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for all manipulations .
  • Spill Management : Neutralize accidental spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent hydrolysis .
  • Waste Disposal : Incinerate halogenated waste at >1000°C to prevent environmental release of toxic byproducts .

Advanced Question: How can researchers resolve contradictions in reported physical properties (e.g., boiling point variations) of this compound?

Q. Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and purification steps from conflicting studies. For example, verify boiling points (182.8 ± 28.0°C) using calibrated distillation apparatus .
  • Analytical Validation : Employ differential scanning calorimetry (DSC) for precise melting/boiling point determination. Cross-check purity via GC-MS (>98% purity threshold) .

Methodological Question: What steps ensure reproducibility in studies involving this compound?

Q. Methodological Answer :

  • Detailed Protocols : Document exact molar ratios, solvent grades, and equipment calibration (e.g., syringe pump rates for slow reagent addition) .
  • Data Transparency : Share raw spectral data (NMR, IR) in supplementary materials. Use standardized formats (e.g., JCAMP-DX for spectra) .
  • Negative Controls : Include reactions without catalysts or with racemic mixtures to validate stereochemical outcomes .

Ethical Question: How should researchers address potential plagiarism or improper citation when referencing prior synthetic methods for this compound?

Q. Methodological Answer :

  • Attribution Standards : Cite foundational work (e.g., Ravikumar et al., 1996) when using their chlorination protocols. Differentiate novel modifications in the methods section .
  • Plagiarism Screening : Use software (e.g., Turnitin, iThenticate) to check manuscript text against published literature.
  • Conflict of Interest Declarations : Disclose any affiliations with reagent suppliers or patent holders .

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